Cas no 579-07-7 (1-Phenylpropane-1,2-dione)

1-Phenylpropane-1,2-dione structure
1-Phenylpropane-1,2-dione structure
상품 이름:1-Phenylpropane-1,2-dione
CAS 번호:579-07-7
MF:C9H8O2
메가와트:148.1586
MDL:MFCD00008755
CID:38458
PubChem ID:87574456

1-Phenylpropane-1,2-dione 화학적 및 물리적 성질

이름 및 식별자

    • 1-Phenylpropane-1,2-dione
    • 1-Phenyl-1,2-propanedione
    • Acetyl benzoyl
    • Pyruvophenone
    • Acetylbenzoyl
    • Benzoylacetyl
    • 1,2-Propanedione, 1-phenyl-
    • Methylphenylglyoxal
    • Phenylmethyldiketone
    • Benzoyl methyl ketone
    • Methyl phenyl diketone
    • 3-Phenyl-2,3-propanedione
    • Methyl phenyl glyoxal
    • Phenyl methyl diketone
    • 1-phenyl-1,2-propandione
    • 1-Phenyl-propane-1,2-dione
    • FEMA No. 3226
    • ZB5XA3GD0I
    • BVQVLAIMHVDZEL-UHFFFAOYSA-N
    • 1-Ph
    • 1-Phenyl-1,2-propanedione,98%
    • MDL: MFCD00008755
    • 인치: 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
    • InChIKey: BVQVLAIMHVDZEL-UHFFFAOYSA-N
    • 미소: O=C(C(C([H])([H])[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]
    • BRN: 878450

계산된 속성

  • 정밀분자량: 148.05200
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 166
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 토폴로지 분자 극성 표면적: 34.1
  • 소수점 매개변수 계산 참조값(XlogP): 1.7

실험적 성질

  • 밀도: 1.101 g/mL at 25 °C(lit.)
  • 비등점: 217°C
  • 플래시 포인트: 화씨 온도: 183.2°f< br / >섭씨: 84°C< br / >
  • 굴절률: n20/D 1.532(lit.)
  • PSA: 34.14000
  • LogP: 1.45830
  • FEMA: 3226
  • 용해성: 물, 에탄올, 에틸에테르에 용해될 수 있다.

1-Phenylpropane-1,2-dione 보안 정보

1-Phenylpropane-1,2-dione 세관 데이터

  • 세관 번호:2914399090
  • 세관 데이터:

    ?? ?? ??:

    2914399090

    개요:

    2914399090. 기타 산소기단을 함유한 기타 아세톤은 함유하지 않는다.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    2914399090. 기타 산소관능단을 가지고 있지 않은 아세톤.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

1-Phenylpropane-1,2-dione 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
P998940-25g
Pyruvophenone
579-07-7
25g
$ 165.00 2022-06-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06413-100g
1-Phenylpropane-1,2-dione
579-07-7 97%
100g
¥711 2023-09-15
Enamine
EN300-98681-0.1g
1-phenylpropane-1,2-dione
579-07-7 95.0%
0.1g
$19.0 2025-02-19
Enamine
EN300-98681-50.0g
1-phenylpropane-1,2-dione
579-07-7 95.0%
50.0g
$82.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P53040-100g
1-Phenylpropane-1,2-dione
579-07-7
100g
¥726.0 2021-09-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06413-10g
1-Phenylpropane-1,2-dione
579-07-7 97%
10g
126.00 2021-07-09
abcr
AB140756-1 g
1-Phenyl-1,2-propanedione, 97%; .
579-07-7 97%
1g
€72.90 2023-04-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P830763-100g
1-Phenyl-1,2-propanedione
579-07-7 97%
100g
794.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W322601-5KG-K
1-Phenylpropane-1,2-dione
579-07-7 98%, FG
5KG
29893.29 2021-05-17
abcr
AB140756-25 g
1-Phenyl-1,2-propanedione, 97%; .
579-07-7 97%
25g
€117.60 2023-04-04

1-Phenylpropane-1,2-dione 합성 방법

합성회로 1

반응 조건
1.1S:Me(CH2)4Me, 2-3 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
참조
Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanes
By Lu, Qiong et al, Organometallics, 2017, 36(18), 3633-3637

합성회로 2

반응 조건
1.1R:Et3N, S:MeCN, 5 min, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
참조
Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradation
By Tsai, Yi-Ting and Zhu, Jia-Liang, Journal of Molecular Structure, 2023, 1274(Part_2), 134521

합성회로 3

반응 조건
1.1R:R:O2, S:THF, 1 h, rt
1.2S:MeOH, 0.5 h, rt
참조
Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds Promoted Using 2-Aryl-1,3-dimethylbenzimidazolines and Air
By Hasegawa, Eietsu et al, ACS Omega, 2020, 5(13), 7651-7665

합성회로 4

반응 조건
1.1R:t-BuOOH, R:Bu4N+ •I-, C:Fe, S:H2O, S:MeCN, 12 h, 90°C
참조
A Bifunctional Iron Nanocomposite Catalyst for Efficient Oxidation of Alkenes to Ketones and 1,2-Diketones
By Song, Tao et al, ACS Catalysis, 2020, 10(8), 4617-4629

합성회로 5

반응 조건
1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt
1.2C:32149-57-8, 20 h, rt
참조
Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamides
By Peng, Ying-Ying et al, Organic Chemistry Frontiers, 2022, 9(21), 5858-5863

합성회로 6

반응 조건
1.1R:NaIO4, C:2381081-74-7, S:H2O, S:Me2CO, 40 min, rt
1.2R:Na2SO3, S:H2O, S:CH2Cl2, 10 min, rt
참조
Ancillary ligands switch the activity of Ru-NHC-based oxidation precatalysts
By Gupta, Suraj K. et al, Inorganica Chimica Acta, 2020, 500, 119195

합성회로 7

반응 조건
1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C
참조
Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketones
By Shaik, Jeelani Basha et al, Journal of Organometallic Chemistry, 2018, 860, 1-8

합성회로 8

반응 조건
1.1R:DMSO, C:Pd(OAc)2, C:AlCl3, 24 h, 90°C
참조
Catalytic Oxidation of Alkynes into 1,2-Diketone Derivatives by Using a PdII/Lewis-Acid Catalyst
By Xue, Jing-Wen et al, Asian Journal of Organic Chemistry, 2018, 7(1), 212-219

합성회로 9

반응 조건
1.1R:NaOH, R:H2O2, C:Fe, S:H2O, 12 h, 90°C
참조
One-pot cascade synthesis of α-diketones from aldehydes and ketones in water by using a bifunctional iron nanocomposite catalyst
By Song, Tao et al, Green Chemistry, 2021, 23(5), 1955-1959

합성회로 10

반응 조건
1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
참조
Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO Source
By Chen, Bo and Wu, Xiao-Feng, Organic Letters, 2020, 22(2), 636-641

합성회로 11

반응 조건
1.1R:C:866395-16-6, S:98-08-8, 6 h, 60°C
참조
Nature of the Nucleophilic Oxygenation Reagent Is Key to Acid-Free Gold-Catalyzed Conversion of Terminal and Internal Alkynes to 1,2-Dicarbonyls
By Dubovtsev, Alexey Yu. et al, Journal of Organic Chemistry, 2020, 85(2), 745-757

합성회로 12

반응 조건
1.1R:AcOH, R:NaNO2, S:H2O, S:MeCN, 12 h, rt
참조
Electrochemical Oxidative Cleavage of Alkynes to Carboxylic Acids
By Feng, Qingyuan et al, Organic Letters, 2023, 25(1), 293-297

합성회로 13

반응 조건
1.1R:H2O, C:2368834-51-7, C:AgO3SCF3, S:MeOH, S:CH2Cl2, 2 h, 80°C
참조
Balancing bulkiness in gold(I) phosphino-triazole catalysis
By Zhao, Yiming et al, ChemRxiv, 2019, From ChemRxiv, 1-17

합성회로 14

반응 조건
1.1R:R:LiO-Bu-t, C:Cu(OAc)2, C:247940-06-3, S:H2O, S:Dioxane, S:DMF, 20 min, rt
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
참조
B2pin2-mediated copper-catalyzed oxidation of alkynes into 1,2-diketones using molecular oxygen
By Zhai, Yadong et al, Tetrahedron Letters, 2019, 60(12), 843-846

합성회로 15

반응 조건
1.1R:Mg, C:I2, S:THF, rt; 30 min, rt
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
참조
Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and control
By Guha, Somraj et al, Chemical Communications (Cambridge, 2017, 53(79), 10942-10945

합성회로 16

반응 조건
1.1R:C:866395-16-6 (MCM-41-bound), S:98-08-8, 6 h, 60°C
참조
A practical access to 1,2-dicarbonyls via oxidation of alkynes catalyzed by gold(I) immobilized on MCM-41
By Zeng, Jiajun et al, Journal of Organometallic Chemistry, 2022, 976, 122435

합성회로 17

반응 조건
1.1R:S:CH2Cl2, 10 min, rt
1.2C:73482-96-9, rt
참조
Displacement of Dinitrogen by Oxygen: A Methodology for the Catalytic Conversion of Diazocarbonyl Compounds to Ketocarbonyl Compounds by 2,6-Dichloropyridine-N-oxide
By Yu, Yang et al, Organic Letters, 2018, 20(3), 776-779

합성회로 18

반응 조건
1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C
참조
Copper(I)-Catalyzed Aerobic Oxidation of α-Diazoesters
By Xu, Changming et al, Journal of Organic Chemistry, 2020, 85(19), 12579-12584

합성회로 19

반응 조건
1.1R:O2, R:K2(S2O8), S:H2O, S:MeCN, 8 h, 60°C
참조
Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation
By Shen, Duyi et al, Journal of Organic Chemistry, 2021, 86(7), 5354-5361

합성회로 20

반응 조건
1.1R:O3, S:CH2Cl2, S:Me2CO, 8 min, -78°C
1.2R:O2, 30 s
1.3R:PPh3, S:CH2Cl2, 1 h, rt
참조
Ozonolysis of Alkynes-A Flexible Route to Alpha-Diketones: Synthesis of AI-2
By Alterman, Joshua L. et al, Organic Letters, 2020, 22(19), 7424-7426

합성회로 21

반응 조건
1.1R:Codehydrase I, S:H2O, 50 h, 30°C
참조
Biodegradation of ephedrine isomers by Arthrobacter sp. strain TS-15: discovery of novel ephedrine and pseudoephedrine dehydrogenases
By Shanati, Tarek and Ansorge-Schumacher, Marion B., Applied and Environmental Microbiology, 2020, 86(6), e02487-19

합성회로 22

반응 조건
1.1C:I2, S:DMSO, 24 h, 60°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
참조
Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivatives
By Li, Xiaona et al, Molecular Catalysis, 2018, 454, 63-69

합성회로 23

반응 조건
1.1S:MeCN, 3-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
참조
A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenes
By Prakash, Meher et al, Organic & Biomolecular Chemistry, 2022, 20(32), 6445-6458

합성회로 24

반응 조건
1.1R:O2, C:39286-82-3 (immobilized on POP-PPh <sub>3</sub>), S:Dioxane, S:H2O, 24 h, 60°C
참조
A porous organic polymer supported Pd/Cu bimetallic catalyst for heterogeneous oxidation of alkynes to 1,2-diketones
By Song, Jiaxin et al, Catalysis Science & Technology, 2022, 12(3), 722-727

합성회로 25

반응 조건
1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
참조
Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto Sulfones
By Wan, Hai-Lan et al, Asian Journal of Organic Chemistry, 2021, 10(12), 3406-3410

합성회로 26

반응 조건
1.1R:Na[BF4], R:HCO2H, R:O2, S:DMF, S:H2O, 8 h, rt
참조
Electrochemical synthesis of 1,2-diketones from alkynes under transition-metal-catalyst-free conditions
By Zhou, Jie et al, Chemical Communications (Cambridge, 2019, 55(62), 9208-9211

합성회로 27

반응 조건
1.1
2.1R:PhI(OAc)2, R:AcOH, R:Dabco, S:MeCN, 14-16 h, rt
2.2R:Et3N, 2 h, rt
2.3R:Al2O3
참조
Direct Umpolung Morita-Baylis-Hillman like α-Functionalization of Enones via Enolonium Species
By Arava, Shlomy et al, Angewandte Chemie, 2020, 59(35), 15171-15175

합성회로 28

반응 조건
1.1R:S:MeOH, 2-3 min, rt
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
참조
Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complex
By Bhattacharya, Shrabanti et al, JBIC, 2020, 25(1), 3-11

1-Phenylpropane-1,2-dione Raw materials

1-Phenylpropane-1,2-dione Preparation Products

1-Phenylpropane-1,2-dione 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:579-07-7)1-Phenyl-1,2-propanedi
2472799
순결:98%
재다:Company Customization
가격 ($):문의
Amadis Chemical Company Limited
(CAS:579-07-7)1-Phenylpropane-1,2-dione
A941972
순결:99%
재다:500g
가격 ($):314.0